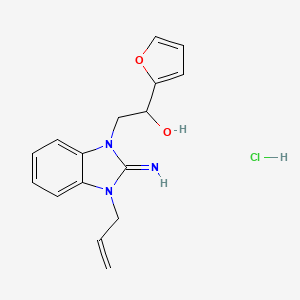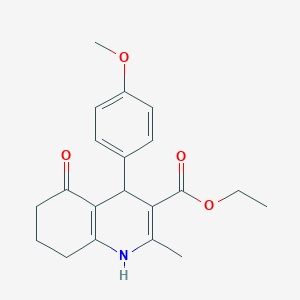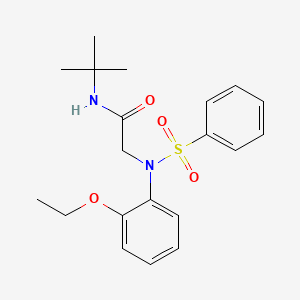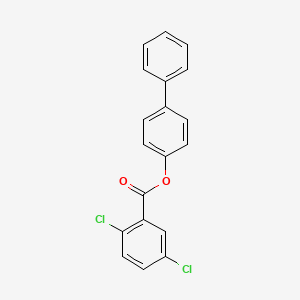![molecular formula C12H12ClN3O4S B5205600 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5205600.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide, commonly known as CI-994, is a small molecule that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Wirkmechanismus
CI-994 exerts its therapeutic effects by inhibiting the activity of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to the condensation of chromatin and the repression of gene transcription. By inhibiting N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide activity, CI-994 promotes histone acetylation, which leads to the relaxation of chromatin and the activation of gene transcription. This results in the upregulation of genes that are involved in cell cycle arrest, apoptosis, and DNA repair.
Biochemical and Physiological Effects
CI-994 has been found to have several biochemical and physiological effects. It has been shown to induce the acetylation of histone proteins in various cell types, including cancer cells, neurons, and immune cells. It has also been found to modulate the expression of genes that are involved in cell cycle progression, apoptosis, and DNA repair. In animal models, CI-994 has been shown to inhibit tumor growth, improve cognitive function, and reduce viral load in viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
CI-994 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, CI-994 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to cells or animals. It also has a short half-life, which can limit its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on CI-994. One area of research is to develop more potent and selective N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide inhibitors that can overcome the limitations of CI-994. Another area of research is to investigate the combination of CI-994 with other therapies, such as radiation and chemotherapy, to enhance their efficacy. Additionally, research can focus on the development of CI-994 as a therapeutic agent for neurodegenerative disorders and viral infections. Finally, research can explore the potential of CI-994 as a tool for epigenetic research and drug discovery.
Synthesemethoden
CI-994 was first synthesized by scientists at Pfizer Inc. in the late 1990s. The synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-isoxazolylmethylamine to form 4-chlorobenzenesulfonyl-3-isoxazolylmethylamine, which is then reacted with N-methylglycine to form CI-994. The final product is obtained after purification through various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
CI-994 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. It has also been found to sensitize cancer cells to radiation and chemotherapy. In neurodegenerative disorders, CI-994 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. In viral infections, it has been found to inhibit the replication of HIV-1 and other viruses.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4S/c1-16(8-12(17)14-11-6-7-20-15-11)21(18,19)10-4-2-9(13)3-5-10/h2-7H,8H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPKIFAFWUZXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NOC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(1,2-oxazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5205521.png)
![N-(2-ethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205526.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5205544.png)
![N-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5205551.png)
![N~1~,N~1~-dibenzyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5205559.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5205565.png)
![2-(1-{1-[4-(1H-imidazol-1-yl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol bis(trifluoroacetate) (salt)](/img/structure/B5205579.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(3-ethoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205587.png)


![2-methyl-3-phenyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5205613.png)


![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-6-isopropyl-2-pyrimidinamine](/img/structure/B5205632.png)